1-[Phenyl(phenylthio)acetyl]indoline
Description
1-[Phenyl(phenylthio)acetyl]indoline is a substituted indoline derivative characterized by a phenylthio group (-SPh) attached to the acetyl moiety at the indoline nitrogen. The phenylthio group confers distinct electronic and steric effects compared to other substituents, influencing reactivity, solubility, and stability.
Properties
Molecular Formula |
C22H19NOS |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C22H19NOS/c24-22(23-16-15-17-9-7-8-14-20(17)23)21(18-10-3-1-4-11-18)25-19-12-5-2-6-13-19/h1-14,21H,15-16H2 |
InChI Key |
TTZIPCRUXMRYBK-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Indoline Derivatives
Key Findings:
Substituent Effects on Molecular Weight: The phenylthio group (-SPh) increases molecular weight significantly (~353.46) compared to chloro (271.75) or phenoxy (283.32–307.38) derivatives due to sulfur’s atomic mass and the additional phenyl ring .
Phenoxy Substituent (-OPh): Electron-donating via resonance, reducing carbonyl reactivity compared to chloro analogs. Methoxy or isopropyl groups further modulate steric bulk and solubility . Phenylthio Substituent (-SPh): Less electronegative than oxygen but more lipophilic, likely improving membrane permeability in biological systems. The sulfur atom’s polarizability may also stabilize radical intermediates in reactions .
Synthetic Routes :
- Cross-coupling reactions (e.g., indoline with aryl halides) are common for analogs like 1-(4-(trifluoromethyl)phenyl)indoline (). For this compound, a similar approach using phenylthio-substituted acetylating agents might be applicable, though reaction conditions (e.g., catalysts, solvents) could differ due to sulfur’s nucleophilicity .
The phenylthio analog’s stability may differ due to weaker C-S bond strength compared to C-Cl, requiring specialized handling .
Research Implications
- Drug Development : The phenylthio group’s lipophilicity could enhance bioavailability compared to oxygenated analogs, making it valuable in medicinal chemistry .
- Material Science : Thioether-containing compounds are explored for their redox activity, suggesting applications in catalysis or polymer chemistry .
- Analytical Challenges : The lack of CAS or spectral data for this compound highlights the need for further characterization, including NMR and HPLC profiling .
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